

Application Notes and Protocols: Spheroid Formation Assay with ZL170 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ZL170**

Cat. No.: **B1193804**

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Introduction

Three-dimensional (3D) cell culture models, such as spheroid formation assays, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment compared to traditional two-dimensional (2D) monolayers. These models are invaluable for assessing the efficacy of novel therapeutic compounds. **ZL170** has been identified as a natural small-molecule inhibitor of the Transforming Growth Factor-beta (TGF β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are often constitutively active in triple-negative breast cancer (TNBC).^[1] **ZL170** has been shown to suppress tumor epithelial-mesenchymal transition (EMT), cancer stem cell-like properties (stemness), and metastasis in TNBC models, making it a promising candidate for anti-cancer therapy.^[1]

This document provides a detailed protocol for conducting a spheroid formation assay to evaluate the effects of **ZL170** treatment on cancer cell spheroids, with a focus on TNBC cell lines.

Data Presentation

The following tables summarize the expected quantitative data from spheroid formation assays with **ZL170** treatment. These tables are structured for easy comparison of the dose-dependent effects of **ZL170** on key spheroid characteristics.

Table 1: Effect of **ZL170** on Spheroid Growth

Cell Line	ZL170 Concentration (μM)	Mean Spheroid Diameter (μm) at Day 7 (± SD)	Percent Growth Inhibition (%)
MDA-MB-231	Vehicle Control (DMSO)	550 ± 25	0
10	420 ± 30	23.6	
25	310 ± 20	43.6	
50	200 ± 15	63.6	
SUM159	Vehicle Control (DMSO)	600 ± 30	0
10	480 ± 25	20.0	
25	350 ± 20	41.7	
50	240 ± 18	60.0	

Table 2: Effect of **ZL170** on Spheroid Viability

Cell Line	ZL170 Concentration (μM)	Cell Viability (%) at Day 7 (± SD)
MDA-MB-231	Vehicle Control (DMSO)	100 ± 5.0
10	85 ± 4.5	
25	65 ± 5.5	
50	40 ± 6.0	
SUM159	Vehicle Control (DMSO)	100 ± 4.0
10	88 ± 3.5	
25	70 ± 4.0	
50	45 ± 5.0	

Experimental Protocols

Materials

- Cell Lines: Triple-negative breast cancer cell lines (e.g., MDA-MB-231, SUM159)
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Spheroid Formation Plates: Ultra-low attachment (ULA) 96-well round-bottom plates
- **ZL170**: Stock solution in DMSO
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell Viability Reagent: (e.g., CellTiter-Glo® 3D)
- Microplate Reader
- Inverted Microscope with Camera

Protocol for Spheroid Formation and ZL170 Treatment

- Cell Seeding:
 - Harvest and count TNBC cells, ensuring high viability (>95%).
 - Resuspend cells in culture medium to a final concentration of 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.
 - Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
- Spheroid Formation:

- Monitor spheroid formation daily using an inverted microscope.
- Spheroids should form within 48-72 hours.

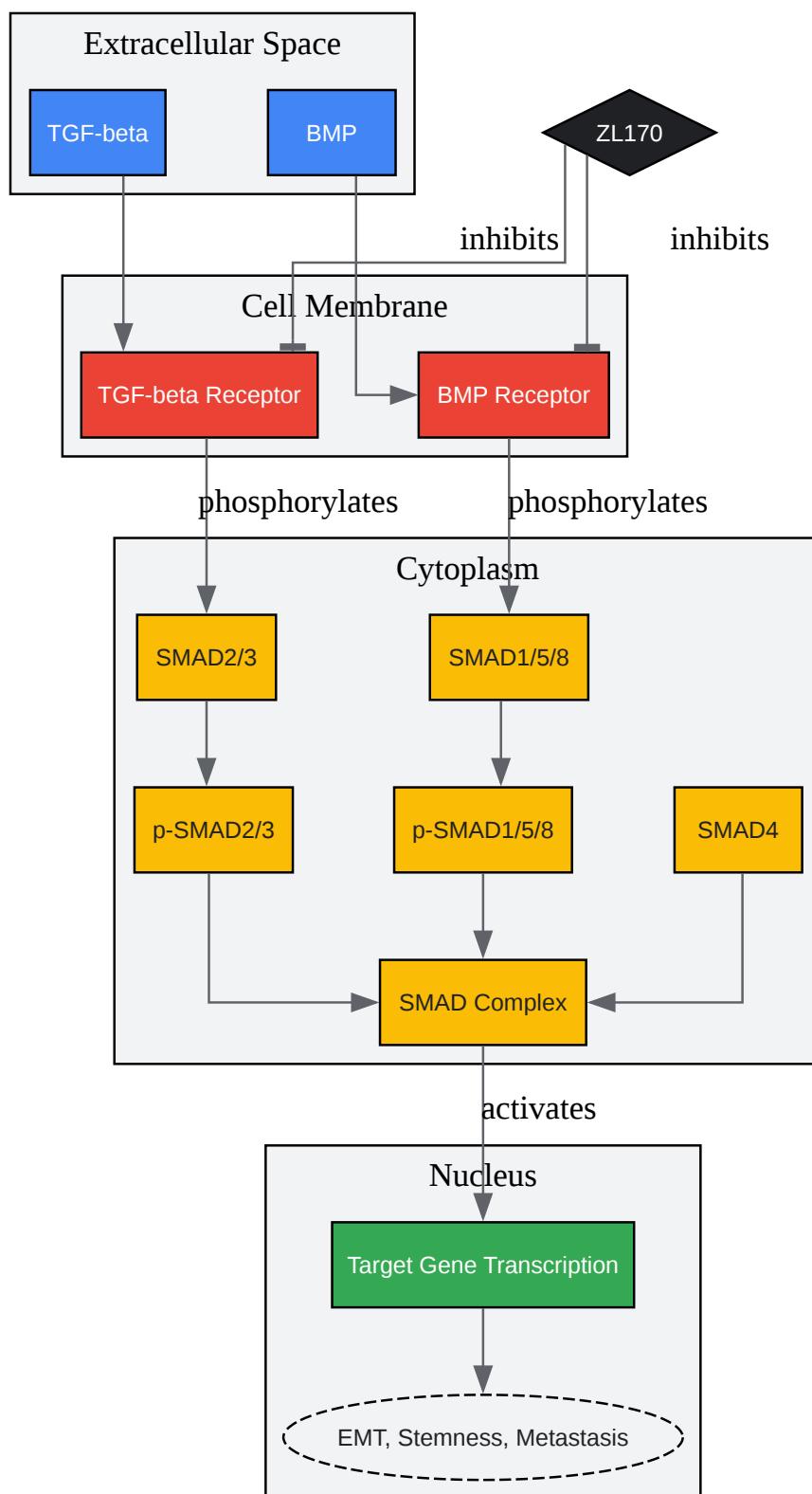
- **ZL170 Treatment:**
 - Prepare serial dilutions of **ZL170** in culture medium from a concentrated stock. Also, prepare a vehicle control containing the same concentration of DMSO as the highest **ZL170** dose.
 - Once spheroids have reached a diameter of approximately 300-400 µm (typically after 72 hours), carefully remove 50 µL of the medium from each well.
 - Add 50 µL of the **ZL170** dilutions or vehicle control to the respective wells.
 - Return the plate to the incubator.
- Spheroid Maintenance and Monitoring:
 - Perform a half-medium change every 2-3 days by carefully replacing 100 µL of the medium with fresh medium containing the appropriate concentration of **ZL170** or vehicle control.
 - Capture images of the spheroids daily or every other day to monitor growth.
- Data Acquisition and Analysis:
 - Spheroid Growth:
 - Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ).
 - Calculate the spheroid volume using the formula $V = (4/3)\pi r^3$.
 - Plot the mean spheroid diameter or volume against time for each treatment group.
 - Calculate the percent growth inhibition at the end of the experiment compared to the vehicle control.

- Cell Viability:

- At the end of the treatment period (e.g., 7-10 days), perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
- Measure the luminescence using a microplate reader.
- Normalize the viability of the treated groups to the vehicle control to determine the percentage of viable cells.

Visualizations

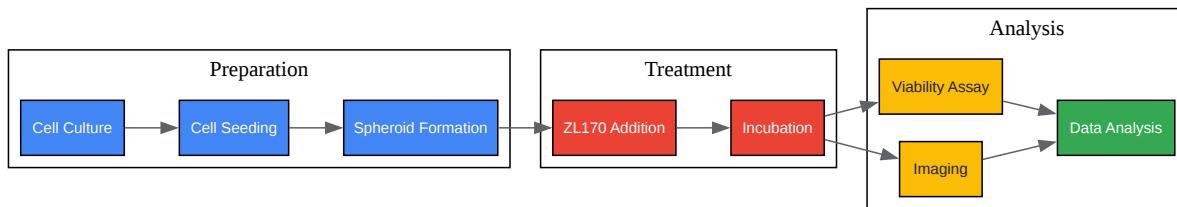
Signaling Pathway Diagram



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Caption: **ZL170** inhibits the TGF- β /BMP signaling pathway.

Experimental Workflow Diagram



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Caption: Workflow for the spheroid formation assay with **ZL170** treatment.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Spheroid Formation Assay with ZL170 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193804#spheroid-formation-assay-with-zl170-treatment\]](https://www.benchchem.com/product/b1193804#spheroid-formation-assay-with-zl170-treatment)

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